molecular formula C9H11ClN2 B12820665 3-chloro-N1-cyclopropylbenzene-1,2-diamine

3-chloro-N1-cyclopropylbenzene-1,2-diamine

Cat. No.: B12820665
M. Wt: 182.65 g/mol
InChI Key: SJZPGABWHNRXIU-UHFFFAOYSA-N
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Description

3-chloro-N1-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H11ClN2. It is a derivative of benzene, featuring a chlorine atom and a cyclopropyl group attached to the benzene ring, along with two amine groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-chloro-N1-cyclopropylbenzene-1,2-diamine can be synthesized through the amination of aniline. The process involves introducing a cyclopropyl group and a chlorine atom to the aniline molecule, followed by a reduction reaction to obtain the target compound . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced techniques such as continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N1-cyclopropylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or aminated benzene derivatives, while substitution reactions can produce a wide range of substituted benzene compounds .

Scientific Research Applications

3-chloro-N1-cyclopropylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-chloro-N1-cyclopropylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N1-cyclopropylbenzene-1,3-diamine
  • 3-chloro-N1-cyclopropylbenzene-1,4-diamine
  • 3-chloro-N1-cyclopropylbenzene-1,2-diamine derivatives

Uniqueness

This compound is unique due to the specific positioning of the chlorine atom and cyclopropyl group on the benzene ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-chloro-1-N-cyclopropylbenzene-1,2-diamine

InChI

InChI=1S/C9H11ClN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2

InChI Key

SJZPGABWHNRXIU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=CC=C2)Cl)N

Origin of Product

United States

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